3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid
3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0771681
InChI:
InChI=1S/C18H21NO3/c20-18(21)14-6-4-5-13(11-14)17-10-9-16(22-17)12-19-15-7-2-1-3-8-15/h4-6,9-11,15,19H,1-3,7-8,12H2,(H,20,21)
SMILES:
C1CCC(CC1)NCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O
Molecular Formula:
C18H21NO3
Molecular Weight:
299.4 g/mol
3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid
CAS No.:
Cat. No.: VC0771681
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21NO3 |
|---|---|
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | 3-[5-[(cyclohexylamino)methyl]furan-2-yl]benzoic acid |
| Standard InChI | InChI=1S/C18H21NO3/c20-18(21)14-6-4-5-13(11-14)17-10-9-16(22-17)12-19-15-7-2-1-3-8-15/h4-6,9-11,15,19H,1-3,7-8,12H2,(H,20,21) |
| Standard InChI Key | YIMJDHISCMNIMP-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O |
| Canonical SMILES | C1CCC(CC1)[NH2+]CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator